molecular formula C₂₇H₃₃NO₇ B1146547 (11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(Deflazacort CAS No. 710951-92-1

(11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(Deflazacort

Katalognummer: B1146547
CAS-Nummer: 710951-92-1
Molekulargewicht: 483.55
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Reagent Selection and Reaction Conditions

The 16,17-diene intermediate, often derived from progesterone or pregnenolone analogs, undergoes epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent. This reagent facilitates stereospecific syn-addition, forming a 16α,17α-epoxide with high regioselectivity. The reaction typically proceeds in dichloromethane or dioxane under reflux conditions, achieving yields of 45–60%.

Structural and Mechanistic Insights

Epoxidation introduces strain into the D-ring, positioning the oxygen atom for nucleophilic attack in downstream steps. Computational studies indicate that the 16α,17α-epoxide adopts a strained cis-configuration, which is critical for directing subsequent ring-opening reactions. The stereochemical outcome is further influenced by steric hindrance from the C13 methyl group, favoring epoxidation on the less hindered α-face.

Eigenschaften

CAS-Nummer

710951-92-1

Molekularformel

C₂₇H₃₃NO₇

Molekulargewicht

483.55

Synonyme

Deflazacort Impurity C; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Amination and Epoxide Ring Opening

The synthesis begins with 16(17)α-epoxy prednisolone, derived from 4-androstene-3,17-dione (4-AD). Reacting this epoxide with ammonia (10–50°C, 1–2 atm, 16–18 hours) in organic solvents (e.g., ethyl acetate) opens the epoxide ring, yielding 17α-amino-16α-hydroxyprednisolone. This intermediate is isolated via vacuum distillation to remove excess ammonia, followed by brine washing and recrystallization (90–95% yield).

Acetic Anhydride-Mediated Condensation and Esterification

The amino-hydroxyprednisolone intermediate undergoes condensation with acetic anhydride in the presence of acid catalysts (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). This one-pot reaction simultaneously forms the oxazole ring at C16/C17 and acetylates the 21-hydroxyl group. Optimal conditions (30–35°C, 6–8 hours) produce deflazacort crude product, which is purified via recrystallization in ethanol or hexanes. Activated carbon decolorization and HPLC analysis confirm purity >99.0%, with a melting point of 255–256°C.

Key Advantages :

  • Total Yield : 80–85%

  • Solvent Recovery : Chloroform, toluene, and ethanol are recycled, reducing waste.

  • Cost Efficiency : Avoids expensive microbial fermentation steps used in traditional routes.

Multi-Step Synthesis from Mold Dehydrogenation Products

Oxidation and Protection

Mold dehydrogenation products (e.g., Δ1,4-androstadiene-3,17-dione) are oxidized with chromic anhydride in glacial acetic acid (35–38°C, 4–5 hours) to introduce hydroxyl groups. Subsequent protection of the 3-keto group with methyl carbazate (20–25°C, 10 hours) prevents unwanted side reactions.

Hydrolysis, Amination, and Cyclization

The protected intermediate undergoes hydrolysis in chloroform under nitrogen (25–28°C, 24–30 hours), followed by amination with hydroxylamine hydrochloride. Cyclization with acetic anhydride forms the oxazole ring, and final deprotection yields deflazacort. Purification via ethanol recrystallization achieves >98% purity.

Key Challenges :

  • Step Count : 7 steps, increasing production time.

  • Yield per Step : 85–90% for critical steps, leading to moderate total yields.

Epoxy Progesterone-Based Synthesis

Dehydrogenation and Oxidation

Starting with epoxy progesterone, microbial dehydrogenation introduces a Δ1,4-diene system. Oxidation with Jones reagent (CrO3/H2SO4) forms 11β-hydroxyl and 20-keto groups, followed by protection of the 21-hydroxyl group as a methyl ester.

Aminolysis and Iodination

Aminolysis with aqueous ammonia opens the epoxide ring, forming a 17α-amino-16α-hydroxy intermediate. Iodination at C9 and displacement with methylamine constructs the oxazole ring. Final deprotection and acetylation yield deflazacort with an overall yield of 68%.

Optimization Highlights :

  • Process Simplification : Combines iodination and displacement into one reactor.

  • Environmental Impact : Reduces chromium waste compared to traditional oxidation methods.

Comparative Analysis of Synthetic Routes

ParameterTwo-Step MethodMulti-Step MethodEpoxy Progesterone Route
Starting Material 4-AD derivativesMold dehydrogenatesEpoxy progesterone
Total Steps 2710
Key Reagents NH3, Ac2OCrO3, CH3NHNH2CrO3, NH3, I2
Reaction Time 24–26 hours70–80 hours120+ hours
Total Yield 80–85%60–65%68%
Purity (HPLC) >99.0%>98.0%>97.5%

Industrial Scalability and Environmental Considerations

The two-step method is favored for large-scale production due to its brevity and high yield. Solvent recovery systems (e.g., chloroform distillation) align with green chemistry principles, reducing VOC emissions by 40% compared to older methods. In contrast, the epoxy progesterone route requires hazardous iodination steps, necessitating specialized waste treatment.

Wissenschaftliche Forschungsanwendungen

Duchenne Muscular Dystrophy (DMD)

Deflazacort has emerged as a promising treatment for Duchenne muscular dystrophy, a severe genetic disorder characterized by progressive muscle degeneration. Research indicates that deflazacort is effective in slowing disease progression and improving muscle strength compared to traditional corticosteroids like prednisone.

  • Clinical Efficacy : A meta-analysis demonstrated that patients treated with deflazacort experienced significantly less decline in functional measures such as the 6-minute walk distance and timed function tests over 48 weeks compared to those treated with prednisone . Specifically, deflazacort-treated patients showed an average improvement of 28.3 meters in walking distance and less deterioration in muscle strength metrics .
  • FDA Approval : The FDA has approved deflazacort (marketed as Emflaza) for the treatment of DMD based on its safety and efficacy profile. Clinical trials have shown that it has a lower incidence of adverse effects compared to other corticosteroids, making it a preferred option for long-term management of DMD .

Rheumatoid Arthritis

Deflazacort is also utilized in the management of rheumatoid arthritis due to its anti-inflammatory properties and favorable safety profile.

  • Comparative Studies : A scoping review highlighted that deflazacort offers comparable efficacy to prednisolone while presenting fewer side effects, particularly concerning bone density and glucose metabolism . In studies comparing deflazacort with other glucocorticoids, it was found to induce similar clinical remission rates while having a lesser impact on metabolic parameters .
  • Long-term Use : The drug has been noted for its potential safety in long-term use, making it suitable for chronic inflammatory conditions like rheumatoid arthritis. It inhibits inflammatory processes effectively while minimizing the risk of corticosteroid-induced osteoporosis .

Other Applications

Deflazacort has been investigated for various other conditions due to its immunosuppressive and anti-inflammatory effects:

  • Systemic Lupus Erythematosus : Studies have shown that deflazacort can induce remission in patients with systemic lupus erythematosus similarly to prednisolone but with fewer adverse metabolic effects .
  • Juvenile Idiopathic Arthritis : Its efficacy in treating juvenile idiopathic arthritis has been documented, providing a viable alternative to traditional treatments that may pose higher risks of side effects .
  • Uveitis and Transplantation : Deflazacort is also used in managing uveitis and as part of immunosuppressive regimens in organ transplantation settings, where controlling inflammation is critical .

Data Summary

The following table summarizes key findings from clinical studies regarding the efficacy and safety of deflazacort across different applications:

ConditionEfficacy Compared to PrednisoneSafety Profile
Duchenne Muscular DystrophySignificantly better functional outcomes (lower decline in walking distance)Lower incidence of adverse effects
Rheumatoid ArthritisComparable efficacyFewer metabolic side effects
Systemic Lupus ErythematosusSimilar remission ratesLess impact on glucose metabolism
Juvenile Idiopathic ArthritisEffective alternativeReduced risk of growth suppression

Case Studies

  • Duchenne Muscular Dystrophy : A study involving 200 patients evaluated the long-term effects of deflazacort versus prednisone. Results indicated sustained improvements in muscle strength and function over a two-year period, supporting its use as a first-line therapy for DMD .
  • Rheumatoid Arthritis : In a double-blind study comparing deflazacort with prednisolone over six months, patients reported similar levels of symptom relief with significantly fewer instances of weight gain and metabolic disturbances associated with corticosteroid therapy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Glucocorticoids

Structural Comparison

Deflazacort differs structurally from other corticosteroids due to its oxazoline ring and acetyloxy groups . Key structural distinctions include:

Compound Key Structural Features Reference
Deflazacort Oxazoline ring at C-16/C-17; acetyloxy groups at C-11 and C-21
Prednisolone 1,4-diene structure; hydroxyl groups at C-11, C-17, and C-21
Dexamethasone Fluorine atom at C-9; methyl group at C-16; hydroxyl groups at C-11, C-17, and C-21
Betamethasone Fluorine at C-9; methyl group at C-16; hydroxyl groups at C-11, C-17, and C-21

Pharmacological Activity

Parameter Deflazacort Prednisolone Dexamethasone
Anti-inflammatory Potency 1.0 (reference) 0.8–1.0 4.0–5.0
Glucocorticoid Receptor Affinity Moderate Moderate High
Equivalent Dose (mg) 6 mg 5 mg 0.75 mg
  • Anti-inflammatory Efficacy : Deflazacort is 1.2–1.5× more potent than prednisolone but 4–5× less potent than dexamethasone in animal models .
  • Metabolic Effects : Deflazacort exhibits fewer adverse effects on glucose metabolism compared to prednisolone, making it preferable for patients with diabetes .

Pharmacokinetic Profile

Parameter Deflazacort Prednisolone Dexamethasone
Bioavailability ~100% ~80% ~70%
Half-life (t½) 1.5–2.5 hours 2–4 hours 3–4 hours
Metabolism Hydrolysis to 21-desacetyl deflazacort Hepatic oxidation Hepatic oxidation
  • Metabolites : Deflazacort’s primary metabolite, 21-desacetyl deflazacort, has a longer half-life (~2 days), contributing to sustained activity .

Therapeutic Index

Deflazacort has a higher therapeutic index than prednisolone due to its reduced mineralocorticoid activity and lower risk of fluid retention .

Adverse Effects

  • Common : Weight gain, osteoporosis, adrenal suppression .
  • Unique Advantage : Lower incidence of glucose intolerance compared to prednisolone .

Regulatory Status

  • FDA-Approved Indications : Duchenne muscular dystrophy (since 2017) .
  • Off-Label Use : Inflammatory diseases (e.g., asthma, lupus) .

Biologische Aktivität

Deflazacort, chemically known as (11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is a synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties. It is primarily used in the treatment of various inflammatory conditions, particularly in Duchenne muscular dystrophy (DMD) and rheumatoid arthritis. This article reviews the biological activity of deflazacort, supported by relevant studies and data tables.

Deflazacort acts as a glucocorticoid receptor agonist, exerting its effects by binding to the glucocorticoid receptor and modulating the expression of target genes involved in inflammation and immune responses. The drug is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours. Its pharmacokinetic profile includes a half-life ranging from 1.1 to 1.9 hours, with approximately 70% of the drug excreted via urine .

The active metabolite of deflazacort, 21-deflazacort, is produced through deacetylation and further metabolized by CYP3A4 enzymes . This metabolic pathway contributes to its efficacy and safety profile compared to other corticosteroids.

Duchenne Muscular Dystrophy (DMD)

Deflazacort has shown significant benefits in managing DMD. A meta-analysis indicated that patients treated with deflazacort experienced a lower decline in functional measures compared to those receiving prednisone or prednisolone. Specifically, deflazacort-treated patients had an average decline of 28.3 meters less in the 6-minute walk distance over 48 weeks .

Table 1: Functional Outcomes in DMD Patients Treated with Deflazacort vs. Prednisone

Outcome MeasureDeflazacort (Mean Change)Prednisone (Mean Change)Difference (meters)
6-Minute Walk Distance-25-53+28.3
Rise from Supine (s)+2.9+5.8-2.9
North Star Assessment+2.3+5.0-2.7

Rheumatoid Arthritis

In rheumatoid arthritis, deflazacort has demonstrated comparable efficacy to traditional corticosteroids like prednisolone but with a better safety profile regarding bone mineral density and glucose metabolism . A double-blind study showed that both deflazacort and prednisolone induced clinical remission within one month, but deflazacort maintained its immunological effects longer .

Table 2: Comparative Efficacy of Deflazacort vs Prednisolone in RA

Study ParameterDeflazacort (Mean ± SD)Prednisolone (Mean ± SD)
FEV1 (%)86 ± 1484 ± 18
PEFR (L/min)285 ± 113253 ± 114
Symptom Score0.7 ± 0.80.6 ± 0.8

Safety Profile

Deflazacort is noted for its favorable safety profile compared to other corticosteroids. It is associated with lower risks of adverse effects such as weight gain, hypertension, and metabolic disturbances . Long-term studies suggest that deflazacort may have a reduced impact on bone density compared to prednisone, making it a preferred option for chronic use in inflammatory diseases.

Q & A

Q. Methodological Approach :

  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify the 11β,16β configuration and oxazole ring substitution patterns .
  • X-ray Crystallography : Resolve ambiguities in spatial orientation, particularly for the fused oxazole-pregnane system .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C25_{25}H31_{31}NO6_6, 441.52 g/mol) and fragmentation patterns .

What strategies are employed to optimize deflazacort synthesis while minimizing impurities?

Q. Methodological Approach :

  • Stepwise Acetylation : Control the regioselective acetylation of hydroxyl groups at positions 11 and 21 using anhydrous acetic acid under inert atmospheres to prevent over-acetylation .
  • Chromatographic Purification : Employ reverse-phase HPLC with C18 columns to isolate intermediates (e.g., 11β,21-dihydroxy precursors) and remove byproducts like 16-epimers .
  • Reaction Monitoring : Use in situ FTIR to track carbonyl formation (C3 and C20 ketones) during oxidation steps .

Which analytical methods are most suitable for quantifying deflazacort in biological matrices?

Q. Methodological Approach :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Quantify deflazacort and metabolites (e.g., 21-acetate derivatives) in plasma using deuterated internal standards (e.g., d4d_4-deflazacort) .
  • Immunoassays : Cross-validate ELISA results with LC-MS to address potential cross-reactivity with endogenous corticosteroids .

How do deflazacort’s pharmacokinetic properties compare to other glucocorticoids?

Q. Methodological Approach :

  • Radiolabeled Tracers : Administer 14C^{14}\text{C}-deflazacort to study tissue distribution and elimination half-life (~2 hours in humans) .
  • Metabolite Profiling : Identify hydroxylated and glucuronidated metabolites via hepatic microsomal assays .

How should researchers address contradictions in clinical efficacy data (e.g., Vignos scale outcomes)?

Q. Methodological Approach :

  • Meta-Analysis : Pool data from heterogeneous cohorts (e.g., Duchenne muscular dystrophy trials) to assess confounding variables like baseline disease severity .
  • Longitudinal Biomarker Studies : Correlate deflazacort exposure with creatine kinase levels or muscle biopsy findings to validate functional endpoints .

What molecular mechanisms underlie deflazacort’s glucocorticoid receptor (GR) selectivity?

Q. Methodological Approach :

  • Receptor Binding Assays : Compare deflazacort’s affinity for GR vs. mineralocorticoid receptors using tritiated ligands .
  • Transcriptomic Profiling : Perform RNA-seq on treated cell lines to identify unique GR-responsive genes (e.g., NF-κB suppression vs. prednisolone) .

How are deflazacort’s active metabolites identified and characterized?

Q. Methodological Approach :

  • In Vitro Metabolism Models : Incubate deflazacort with human hepatocytes and analyze products via UPLC-QTOF-MS to detect 21-deacetylated and 6β-hydroxylated derivatives .
  • Pharmacodynamic Correlation : Administer isolated metabolites in animal models to assess anti-inflammatory potency .

What preclinical models are used to evaluate deflazacort’s long-term toxicity?

Q. Methodological Approach :

  • Rodent Chronic Dosing : Monitor adrenal suppression and bone density changes over 6–12 months, comparing dose-response curves to prednisone .
  • Genotoxicity Screening : Conduct Ames tests and micronucleus assays to rule out mutagenic potential .

How does deflazacort’s crystalline polymorphism affect formulation stability?

Q. Methodological Approach :

  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify metastable polymorphs and optimize lyophilization conditions .
  • Dissolution Rate Studies : Compare bioavailability of polymorphic forms in simulated gastric fluid .

What experimental designs mitigate drug-drug interaction risks with deflazacort?

Q. Methodological Approach :

  • CYP3A4 Inhibition Assays : Co-administer deflazacort with ketoconazole in vitro to assess metabolic inhibition .
  • Population Pharmacokinetics : Model interaction likelihood using nonlinear mixed-effects software (e.g., NONMEM) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.